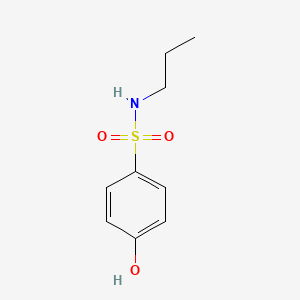

4-Hydroxy-N-propylbenzene-1-sulfonamide

Description

Historical Perspective on Sulfonamide Chemistry in Academic Research

The journey of sulfonamide chemistry began in the early 20th century within the German chemical industry. In the 1930s, at the laboratories of Bayer AG, a component of IG Farben, researchers were investigating coal-tar dyes as potential antimicrobial agents. wikipedia.org This line of inquiry led to a groundbreaking discovery by the physician and researcher Gerhard Domagk. researchgate.net In 1932, his team synthesized a red dye named Prontosil. wikipedia.org Domagk's pivotal observation was that Prontosil could cure systemic streptococcal infections in mice, a discovery for which he was awarded the Nobel Prize in 1939. researchgate.netopenaccesspub.org

Subsequent academic research at the Pasteur Institute in France, by a team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, uncovered that Prontosil was, in fact, a prodrug. openaccesspub.orgnih.gov They demonstrated that in the body, it is metabolized into a simpler, colorless compound: sulfanilamide (B372717). researchgate.netopenaccesspub.orgnih.gov This discovery was crucial as sulfanilamide was a relatively simple molecule, unpatented, and easier to manufacture, which led to the rapid synthesis and study of thousands of derivatives in the following decades. nih.gov This marked the beginning of the sulfa drug era, the first class of broadly effective systemic antibacterial agents, predating the widespread use of penicillin. wikipedia.orgresearchgate.net These drugs played a significant role in reducing mortality from various infectious diseases during World War II. wikipedia.orgopenaccesspub.org The initial mechanism of action was later elucidated; sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. wikipedia.orgajchem-b.com

Significance of the Sulfonamide Moiety in Contemporary Chemical and Biological Sciences

The sulfonamide functional group (-SO₂NH-) has proven to be a remarkably versatile scaffold in medicinal chemistry, extending far beyond its original antibacterial applications. openaccesspub.org Its ability to act as a stable, non-hydrolyzable mimic of other functional groups and to participate in strong hydrogen bonding interactions makes it a privileged structure in drug design. acs.org Today, the sulfonamide moiety is a key component in a wide array of therapeutic agents with diverse biological activities. ajchem-b.comajchem-b.comresearchgate.net

The significance of this functional group is evident across various drug classes:

Antimicrobial Agents: While bacterial resistance has limited their use, some sulfonamides, often in combination with other drugs like trimethoprim, remain clinically relevant for treating infections such as urinary tract infections. researchgate.netajchem-b.com

Anticancer Agents: Sulfonamides are integral to a number of modern cancer therapies. They can act as inhibitors of crucial enzymes involved in tumor growth and proliferation, such as carbonic anhydrases (CAs) and vascular endothelial growth factor receptor 2 (VEGF-2). acs.orgajchem-b.commdpi.com

Anti-inflammatory Drugs: A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), the COX-2 inhibitors (e.g., Celecoxib), features a sulfonamide group essential for its selective action. openaccesspub.org

Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, is based on the sulfonamide structure and works by stimulating insulin (B600854) release from pancreatic beta cells. openaccesspub.orgajchem-b.com

Diuretics: Thiazide diuretics and loop diuretics, such as hydrochlorothiazide (B1673439) and furosemide (B1674285) respectively, are sulfonamide-based compounds that are fundamental in the management of hypertension and edema. wikipedia.org

Antiviral Agents: Certain sulfonamides have been developed as protease inhibitors, playing a role in antiviral therapies, including those for HIV. impactfactor.org

The following table summarizes the diverse applications of the sulfonamide moiety.

| Therapeutic Class | Example Compound(s) | Mechanism of Action |

| Antibacterial | Sulfamethoxazole | Dihydropteroate synthase inhibition wikipedia.orgajchem-b.com |

| Anticancer | Pazopanib, Indisulam | VEGFR-2 inhibition, Carbonic anhydrase inhibition acs.org |

| Anti-inflammatory | Celecoxib | Selective COX-2 inhibition openaccesspub.org |

| Antidiabetic | Glipizide (a sulfonylurea) | Stimulation of insulin secretion openaccesspub.org |

| Diuretic | Hydrochlorothiazide, Furosemide | Inhibition of ion transport in the kidneys wikipedia.org |

| Antiviral | Amprenavir (protease inhibitor) | Inhibition of viral protease impactfactor.org |

Overview of Research Trajectories for 4-Hydroxy-N-propylbenzene-1-sulfonamide and Related Derivatives

Specific academic studies focusing solely on this compound are not prominent in the literature. However, by examining research on structurally analogous compounds, potential research trajectories can be inferred. The molecule combines a p-hydroxyphenyl group with an N-propylsulfonamide tail, features that are actively explored in medicinal chemistry.

Research on related compounds suggests several potential areas of investigation for this compound and its derivatives:

Enzyme Inhibition Studies: The core structure is similar to scaffolds used to develop enzyme inhibitors. For example, derivatives of N-(4-hydroxyphenyl)benzenesulfonamide have been synthesized and screened for inhibitory activity against enzymes like lipoxygenase and cholinesterases. researchgate.net In one study, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide was identified as a potent inhibitor of lipoxygenase and butylcholinesterase. researchgate.net Furthermore, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms, which are important targets in cancer and other diseases. mdpi.com

Anticancer and Antiproliferative Activity: The benzenesulfonamide (B165840) scaffold is a common feature in compounds designed as anticancer agents. cerradopub.com.br For instance, novel imidazole-benzenesulfonamide hybrids have been synthesized and shown to be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, demonstrating antiproliferative activity against cancer cell lines. mdpi.com The hydroxyl group on the phenyl ring of this compound could serve as a key interaction point with biological targets or as a handle for further chemical modification.

Structure-Activity Relationship (SAR) Studies: The compound could serve as a parent molecule for SAR studies. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase highlights how modifications to the phenyl and sulfonamide parts of the molecule can dramatically affect potency and selectivity. nih.gov Similarly, crystallographic studies, such as the one performed on 4-methyl-N-propyl-benzene-sulfonamide, provide precise structural data on bond lengths and intermolecular interactions (like N-H⋯O hydrogen bonds), which are crucial for the rational design of new derivatives with improved biological activity. nih.gov

The table below details research on compounds structurally related to this compound.

| Related Compound Class | Research Focus | Key Findings |

| N-(4-hydroxyphenyl) sulfonamides | Enzyme Inhibition | Derivatives showed potent inhibition of lipoxygenase and butylcholinesterase. researchgate.net |

| 3-Amino-4-hydroxybenzenesulfonamides | Carbonic Anhydrase Inhibition | Synthesized derivatives showed affinity for human carbonic anhydrase isoenzymes. mdpi.com |

| Imidazole-benzenesulfonamide hybrids | Anticancer Activity | Compounds demonstrated selective inhibition of tumor-associated CA IX and XII and antiproliferative effects. mdpi.com |

| 4-methyl-N-propyl-benzenesulfonamide | Structural Chemistry | Crystal structure analysis revealed key intermolecular hydrogen bonding networks. nih.gov |

Given these precedents, future academic research on this compound would likely involve its synthesis and evaluation as a potential enzyme inhibitor, particularly for targets like carbonic anhydrases or lipoxygenases, and subsequent exploration of its derivatives to establish structure-activity relationships for anticancer or anti-inflammatory applications.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-2-7-10-14(12,13)9-5-3-8(11)4-6-9/h3-6,10-11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUUOCMXAGTQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-01-6 | |

| Record name | 4-hydroxy-N-propylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy N Propylbenzene 1 Sulfonamide and Analogues

Classical Chemical Synthesis Approaches to Sulfonamide Derivatives

The foundational methods for synthesizing sulfonamides have been staples in organic chemistry for decades. These approaches typically involve the formation of a sulfonyl chloride from a corresponding sulfonic acid or by direct sulfonation of an aromatic ring, followed by reaction with an amine.

Reaction of Aryl Sulfonyl Chlorides with Primary Amines

The most common and direct method for the synthesis of N-substituted sulfonamides is the reaction between an aryl sulfonyl chloride and a primary amine. In the case of 4-Hydroxy-N-propylbenzene-1-sulfonamide, this would involve the reaction of 4-hydroxybenzenesulfonyl chloride with n-propylamine.

The mechanism of this reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, typically facilitated by a base, to form the stable sulfonamide bond. The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine to neutralize the hydrogen chloride that is formed.

A general representation of this reaction is as follows: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

Strategic Pathways for Introducing the 4-Hydroxyl Group

A key challenge in the synthesis of this compound is the presence of the reactive hydroxyl group on the benzene (B151609) ring. This group can interfere with the chlorosulfonation step and the subsequent reaction with the amine. Therefore, a protecting group strategy is often necessary.

One common approach involves starting with a protected phenol, such as anisole (methoxybenzene) or a phenol protected as an acetate ester. This protected compound can then undergo chlorosulfonation. For instance, p-acetamidobenzenesulfonyl chloride can be prepared by the chlorosulfonation of acetanilide.

A plausible synthetic route would be:

Protection of the hydroxyl group: Phenol can be acetylated to form phenyl acetate.

Chlorosulfonation: The protected phenol is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.

Reaction with propylamine: The resulting 4-acetoxybenzenesulfonyl chloride is then reacted with n-propylamine to form the sulfonamide.

Deprotection: Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired this compound.

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. The synthesis of sulfonamides has also benefited from these advancements.

Catalyst-Mediated Sulfonylation Reactions (e.g., Zinc Oxide Nanoparticles, CsF-Celite)

Catalyst-mediated reactions offer several advantages, including milder reaction conditions, higher yields, and easier product isolation.

Zinc Oxide Nanoparticles (ZnO NPs): While specific applications of ZnO NPs in the synthesis of this compound are not extensively documented, their use as efficient and reusable catalysts in organic synthesis is well-established. ZnO nanoparticles can act as Lewis acid catalysts, potentially activating the sulfonyl chloride for nucleophilic attack by the amine. Green synthesis methods for ZnO nanoparticles are also being explored, further enhancing their environmental credentials.

CsF-Celite: Cesium fluoride supported on Celite (CsF-Celite) has been reported as an efficient heterogeneous catalyst for sulfonylation reactions. This solid-supported catalyst can facilitate the reaction between sulfonyl chlorides and amines under solvent-free conditions, which is a significant advantage from a green chemistry perspective. The catalyst can often be recovered and reused, further improving the sustainability of the process.

Microwave-Assisted Synthetic Protocols for Sulfonamides

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. organic-chemistry.org The synthesis of sulfonamides can be significantly accelerated under microwave irradiation. organic-chemistry.org This technique can be applied to the reaction of aryl sulfonyl chlorides with amines, providing a rapid and efficient route to the desired products. organic-chemistry.org The focused heating provided by microwaves can enhance the rate of reaction, often allowing for the use of less reactive reagents or lower temperatures compared to conventional heating methods.

| Method | Key Features | Potential Advantages |

| Classical Synthesis | Multi-step process, often requires protecting groups. | Well-established and understood methodology. |

| ZnO Nanoparticles | Heterogeneous catalysis. | Reusable catalyst, potentially milder conditions. |

| CsF-Celite | Solid-supported catalyst, often solvent-free. | Green chemistry approach, easy catalyst removal. |

| Microwave-Assisted | Rapid heating, shorter reaction times. | Increased efficiency and yields, faster process. |

Chemoselective Methodologies in Sulfonamide Formation

Chemoselectivity is a crucial aspect of modern organic synthesis, particularly when dealing with multifunctional molecules. In the context of synthesizing this compound, chemoselective methods would aim to form the sulfonamide bond without affecting the hydroxyl group, thus avoiding the need for protection and deprotection steps.

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic protocols for this compound and its analogues is crucial for obtaining high yields and purity, which are essential for research applications. Key parameters that are often optimized include reaction temperature, solvent, stoichiometry of reagents, and the choice of base.

Reaction Conditions:

The formation of the sulfonamide bond from sulfonyl chloride and an amine is a critical step where optimization can significantly impact the outcome. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of base and solvent system can influence the reaction rate and minimize the formation of side products.

Recent studies have explored various conditions to enhance the efficiency of sulfonamide synthesis. For instance, the use of lithium hydroxide monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system has been shown to be effective, leading to high yields in short reaction times under mild conditions.

Table 1: Optimization of Base and Temperature for Sulfonamide Synthesis

| Entry | Base (equivalents) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | LiOH·H₂O (0.5) | 0-5 | 5 | 95 |

| 2 | LiOH·H₂O (1.0) | 0-5 | 5 | 92 |

| 3 | LiOH·H₂O (0.5) | 25 | 8 | 94 |

| 4 | LiOH·H₂O (0.5) | 50 | 10 | 90 |

| 5 | NaOH (1.0) | 25 | 30 | 85 |

| 6 | K₂CO₃ (1.5) | 25 | 60 | 80 |

This interactive table presents data adapted from studies on the optimization of general sulfonamide synthesis, illustrating the impact of different bases and temperatures on reaction yield.

Purification Techniques:

Achieving high purity is paramount for the characterization and biological evaluation of research compounds. The primary methods for the purification of this compound and its analogues are recrystallization and column chromatography.

Recrystallization: This technique is widely used for the purification of solid sulfonamides. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures. For sulfonamides, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of these with water. For instance, a patented process for sulfonamide purification highlights the use of isopropanol containing about 30% water for effective crystallization and recovery of a product with desirable physical properties.

Column Chromatography: For more challenging separations or to obtain highly pure material, silica gel column chromatography is the method of choice. A suitable solvent system (eluent) is selected to effectively separate the desired product from unreacted starting materials and byproducts. The polarity of the eluent is adjusted to achieve optimal separation. The progress of the purification is monitored by thin-layer chromatography (TLC).

Table 2: Comparison of Purification Methods for Sulfonamide Analogues

| Method | Typical Solvents/Eluents | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Ethanol/water, Isopropanol/water, Toluene | Simple, cost-effective, scalable | May not remove all impurities, potential for product loss in mother liquor |

| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | High purity achievable, good for complex mixtures | More time-consuming, requires larger solvent volumes, can be costly on a large scale |

This interactive table summarizes common purification techniques used for sulfonamides, outlining their respective advantages and disadvantages in a research setting.

By systematically optimizing the reaction conditions and employing appropriate purification techniques, researchers can obtain this compound and its analogues in high yield and purity, suitable for detailed scientific investigation.

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy N Propylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 4-Hydroxy-N-propylbenzene-1-sulfonamide in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the propyl group protons, and the protons of the hydroxyl and sulfonamide groups. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the range of 6.5-8.5 ppm. researchgate.net The protons adjacent to the hydroxyl group are expected to be more shielded (upfield) compared to those adjacent to the electron-withdrawing sulfonamide group. The protons of the propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to both the methyl and the nitrogen-attached methylene group, and a triplet for the methylene (CH₂) group directly bonded to the nitrogen atom. docbrown.info The chemical shifts for the N-H and O-H protons can be broad and their positions are dependent on solvent and concentration, typically appearing between 0.5 and 5.0 ppm. msu.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons generally resonate between 110 and 160 ppm. rsc.org The carbon atom attached to the hydroxyl group would show a chemical shift in the higher end of this range, while the carbon bonded to the sulfonamide group would also be significantly downfield. The propyl group carbons would appear in the upfield region, typically between 10 and 50 ppm. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | ~6.8 | ~115 |

| Aromatic CH (ortho to SO₂NH) | ~7.7 | ~128 |

| Aromatic C (ipso to OH) | - | ~158 |

| Aromatic C (ipso to SO₂NH) | - | ~135 |

| N-H | Variable (e.g., 5.0-8.0) | - |

| O-H | Variable (e.g., 4.0-7.0) | - |

| N-CH₂-CH₂-CH₃ | ~2.9-3.1 (triplet) | ~45 |

| N-CH₂-CH₂-CH₃ | ~1.4-1.6 (sextet) | ~23 |

| N-CH₂-CH₂-CH₃ | ~0.8-1.0 (triplet) | ~11 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The N-H stretching vibration of the sulfonamide group is anticipated to appear around 3200-3300 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are characteristic and give rise to strong absorption bands at approximately 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group will appear just below 3000 cm⁻¹. docbrown.info The C=C stretching vibrations of the benzene ring are typically observed in the 1600-1450 cm⁻¹ region. docbrown.info The S-N stretching vibration is found in the 950-866 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol (O-H) | Stretching | 3200-3600 (broad) |

| Sulfonamide (N-H) | Stretching | 3200-3300 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350-1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160-1130 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonamide (S-N) | Stretching | 950-866 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate molecular weight and elemental composition of this compound. The monoisotopic mass of this compound (C₉H₁₃NO₃S) is 215.06161 Da. uni.lu HRMS can measure this mass with high precision, confirming the molecular formula.

Fragmentation analysis provides valuable information about the molecular structure. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C (aryl) bond. The loss of the propyl group (C₃H₇) or propene (C₃H₆) from the molecular ion is also a likely fragmentation pathway. The benzylic cleavage of the aromatic ring can also occur.

Interactive Data Table: Predicted HRMS Data and Fragmentation

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₉H₁₄NO₃S⁺ | 216.0689 | Protonated molecule |

| [M+Na]⁺ | C₉H₁₃NNaO₃S⁺ | 238.0508 | Sodiated molecule |

| [M-H]⁻ | C₉H₁₂NO₃S⁻ | 214.0543 | Deprotonated molecule |

| [M-C₃H₇]⁺ | C₆H₆NO₃S⁺ | 172.0063 | Loss of propyl radical |

| [C₆H₅O₃S]⁺ | C₆H₅O₃S⁺ | 157.9954 | Cleavage of S-N bond |

Note: m/z values are for the most abundant isotopes. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring. nih.gov The presence of the hydroxyl and sulfonamide substituents will influence the position and intensity of these absorption bands. Typically, for substituted benzenes, two main bands are observed: a strong absorption (E-band) around 200-230 nm and a weaker absorption (B-band) around 250-290 nm. science-softcon.de The n → π* transitions associated with the non-bonding electrons on the oxygen and sulfur atoms of the sulfonamide group may also be observed, typically as weak absorptions at longer wavelengths. nih.gov This technique is also valuable for studying the formation of complexes with metal ions, as complexation often leads to shifts in the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λ_max)

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π | ~220-240 | Benzene Ring (E-band) |

| π → π | ~270-290 | Benzene Ring (B-band) |

| n → π* | >300 (weak) | Sulfonamide Group |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Based on the structure of 4-methyl-N-propyl-benzene-sulfonamide, the key bond lengths in this compound are expected to be in the following ranges: S=O bonds from 1.428 to 1.441 Å, the S-C(aryl) bond around 1.766 Å, and the S-N bond between 1.618 and 1.622 Å. nih.gov The O-S-O bond angle is anticipated to be approximately 119°, and the N-S-C bond angle around 107-108°. nih.gov The dihedral angles will define the conformation of the propyl group relative to the sulfonamide moiety.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| S=O Bond Length | 1.43 - 1.44 Å |

| S-N Bond Length | 1.61 - 1.63 Å |

| S-C(aryl) Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~118-120° |

| N-S-C Bond Angle | ~106-109° |

Note: Values are based on the crystal structure of 4-methyl-N-propyl-benzene-sulfonamide. nih.gov

Despite a comprehensive search of publicly available scientific literature and chemical databases, the specific crystallographic data for the crystalline state of this compound, including bond lengths, bond angles, and torsion angles, could not be located. As a result, a detailed conformational analysis based on experimental single-crystal X-ray diffraction data for this specific compound cannot be provided at this time.

The conformational analysis of a molecule in its crystalline state is fundamentally dependent on the precise three-dimensional arrangement of its atoms as determined by techniques such as X-ray crystallography. This experimental data provides the necessary coordinates to calculate key geometric parameters that define the molecule's conformation, including:

Bond Lengths: The distances between the nuclei of two bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles (Dihedral Angles): The angles that describe the rotation around a chemical bond.

Without access to the crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure of this compound, any attempt to generate the requested data tables and detailed analysis would be speculative and not meet the required standards of scientific accuracy.

Further research, including direct crystallographic analysis of the compound, would be necessary to produce the detailed conformational data requested.

Computational Chemistry and Molecular Modeling of 4 Hydroxy N Propylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to sulfonamides to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govnih.gov DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), provide a fundamental understanding of the molecule's intrinsic characteristics. nih.govresearchgate.netijaers.com

The geometry of 4-Hydroxy-N-propylbenzene-1-sulfonamide is defined by the spatial arrangement of its constituent atoms. While specific experimental crystallographic data for this exact compound is not widely published, data from the closely related molecule, 4-methyl-N-propyl-benzene-sulfonamide, reveals key structural features that are expected to be conserved. nih.gov These include the bond lengths and angles within the sulfonamide group (-SO₂NH-) and the aromatic ring. For instance, the S=O bond lengths in the sulfonamide functional group typically range from 1.428 Å to 1.441 Å, with S-N bond lengths around 1.620 Å. nih.gov The geometry is crucial as it dictates how the molecule can fit into the binding site of a biological target.

DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR), FT-Raman, and UV-Visible spectroscopy to validate the computational model. nih.gov Theoretical calculations can predict vibrational frequencies corresponding to specific bond stretches and bends within the molecule. For example, the characteristic vibrational modes of the S=O, N-H, and C-S bonds in the sulfonamide core can be calculated.

In studies of similar sulfonamide compounds, a strong correlation is often observed between the computed and experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. nih.gov This agreement confirms that the optimized geometry calculated by DFT is a good representation of the molecule's actual structure.

Table 1: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Representative Sulfonamide. This table is an example based on typical findings for sulfonamides and does not represent actual data for this compound.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H | Stretching | 3350 | 3345 |

| C-H (Aromatic) | Stretching | 3100 | 3095 |

| S=O (Asymmetric) | Stretching | 1350 | 1342 |

| S=O (Symmetric) | Stretching | 1165 | 1158 |

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govijaers.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. ijaers.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it is more likely to engage in charge transfer interactions. ijaers.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). electrochemsci.org In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ijaers.com For this compound, the MEP would show negative potential around the oxygen atoms of the sulfonamide and hydroxyl groups, making them key sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. ijaers.comelectrochemsci.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is instrumental in drug discovery for estimating the strength of the interaction, commonly expressed as a binding affinity or docking score. nih.gov For sulfonamides, common targets include enzymes like carbonic anhydrases and the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Docking algorithms explore numerous possible conformations of the ligand within the protein's active site and calculate a corresponding binding energy for each pose. The lowest energy conformation is considered the most probable binding mode. researchgate.net The binding affinity is a quantitative measure of how tightly the ligand binds to the target; a more negative value typically indicates a stronger interaction. nih.gov Studies on various sulfonamide derivatives have demonstrated binding free energies ranging from -8 to -9.2 kcal/mol against targets like human carbonic anhydrase IX. researchgate.net These values suggest a high affinity and stable binding within the active site.

Table 2: Example Docking Scores for Sulfonamide Derivatives Against a Protein Target. This table presents illustrative data from studies on other sulfonamides to demonstrate the concept of binding affinity prediction.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Sulfonamide Derivative A | Carbonic Anhydrase II | -8.5 |

| Sulfonamide Derivative B | Dihydropteroate Synthase | -8.1 |

| Sulfonamide Derivative C | Carbonic Anhydrase IX | -9.2 |

Characterization of Specific Ligand-Protein Interaction Hotspots (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the protein. These interactions occur at "hotspots," which are residues within the binding site that contribute disproportionately to the binding free energy. nih.govsci-hub.ru

For this compound, the key functional groups would be expected to form specific interactions:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic zinc-binding group in metalloenzymes like carbonic anhydrase. The oxygen atoms can act as hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor. researchgate.net The phenolic hydroxyl (-OH) group is also a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and the N-propyl group are hydrophobic and can form van der Waals and hydrophobic interactions with nonpolar amino acid residues in the active site, such as leucine, valine, and phenylalanine. researchgate.net

Pi-stacking: The aromatic benzene ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the protein's binding pocket.

Identifying these interaction hotspots is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with their known activities. nih.gov

For sulfonamide-based inhibitors, QSAR studies often focus on their inhibitory activity against enzymes like carbonic anhydrase. nih.gov The molecular descriptors used in these models can be categorized as:

Electronic: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule. mdpi.com

Hydrophobic: Most commonly the partition coefficient (logP), which measures the hydrophobicity of the molecule. Hydrophobicity is often crucial for a drug's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov

Topological/Steric: These descriptors relate to the size, shape, and connectivity of the molecule.

A typical QSAR equation might take the form:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov Studies on benzenesulfonamides have shown that including a hydrophobic parameter (logP) alongside topological indices can significantly improve the predictive power of QSAR models for binding to human carbonic anhydrase II. nih.gov

Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the physicochemical properties of this compound with its biological activity. nih.gov These studies mathematically model the relationship between the chemical structure and biological effect. For benzenesulfonamide (B165840) derivatives, key physicochemical parameters often investigated include hydrophobicity (log P), electronic effects (Hammett constants), and steric factors (molar refractivity). nih.gov

The biological activity of sulfonamides is frequently linked to their ability to inhibit specific enzymes, such as carbonic anhydrases. nih.gov The inhibitory potency is influenced by how the physicochemical characteristics of the substituents on the benzene ring and the sulfonamide nitrogen affect the molecule's interaction with the enzyme's active site. For instance, the hydroxyl (-OH) group at the para position of the benzene ring can act as a hydrogen bond donor, potentially enhancing binding affinity. The N-propyl group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.

Below is an illustrative table of physicochemical parameters that would be considered in a QSAR study of this compound and its hypothetical analogues.

| Compound | Analogue (R-group) | Log P | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Biological Activity (IC₅₀, µM) |

| 1 | -CH₂CH₂CH₃ (propyl) | 1.85 | 58.2 | -0.37 | 1.2 |

| 2 | -H | 0.95 | 44.1 | 0.00 | 5.8 |

| 3 | -CH₃ | 1.45 | 48.7 | -0.17 | 3.1 |

| 4 | -Cl | 1.65 | 49.2 | 0.23 | 2.5 |

| 5 | -NO₂ | 1.03 | 51.3 | 0.78 | 8.4 |

This table is generated for illustrative purposes to demonstrate the types of data used in QSAR studies and does not represent experimental results.

Development of Predictive Models for the Design of Novel Analogues

The data generated from correlating physicochemical parameters with biological activity is crucial for developing predictive QSAR models. mdpi.com These models, often in the form of mathematical equations, allow for the in silico screening of virtual compounds, saving time and resources in the drug discovery process. By understanding which properties are critical for activity, medicinal chemists can design novel analogues of this compound with a higher probability of success.

For example, a hypothetical QSAR equation derived from the data above might look like:

log(1/IC₅₀) = 0.5 * logP - 1.2 * σ + 0.02 * MR + c

This equation would suggest that higher lipophilicity (log P) and lower electron-withdrawing character (σ) are beneficial for the biological activity of this class of compounds. Such models can then be used to predict the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and further testing. This predictive power is a cornerstone of modern drug design, enabling a more rational and efficient approach to developing new therapeutic agents.

Conformational Analysis and Energy Minimization Techniques

Energy minimization calculations are performed to find the geometry of the molecule that corresponds to a minimum on the potential energy surface. For this compound, key dihedral angles to consider include the rotation around the C-S bond and the S-N bond. The orientation of the N-propyl group relative to the phenyl ring can significantly impact the molecule's steric and electronic profile.

Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers. researchgate.net The results of such an analysis can reveal the most likely conformation of the molecule in a biological environment.

Below is a hypothetical table summarizing the results of a conformational analysis for this compound.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.00 | 65 |

| B | 180° (anti) | 1.25 | 30 |

| C | -60° (gauche) | 0.15 | 5 |

This table is for illustrative purposes and does not represent experimentally determined values.

The data suggests that the gauche conformer is the most stable and therefore the most likely to be the bioactive conformation. Understanding the preferred conformation is critical for molecular docking studies, where the molecule is computationally placed into the active site of a target protein to predict its binding mode and affinity.

Investigation of Biological Activities and Molecular Mechanisms of 4 Hydroxy N Propylbenzene 1 Sulfonamide in Vitro Studies

Enzymatic Inhibition Profiles and Mechanisms

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, known to inhibit a wide array of enzymes, primarily by acting as a mimic of a substrate, a transition state analog, or by interacting with a key metallic cofactor in the enzyme's active site.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This pathway is essential for the synthesis of nucleic acids, and its absence in humans makes DHPS an attractive target for antimicrobial agents. patsnap.comnih.gov

The primary mechanism of action for sulfonamide antibacterials is the competitive inhibition of DHPS. patsnap.comwikipedia.org These drugs are structural analogs of the natural substrate, pABA, and bind to the pABA site on the enzyme, thereby halting the folate synthesis pathway. nih.govpatsnap.com This inhibition is typically bacteriostatic, as it prevents bacterial division rather than directly killing the cells. wikipedia.org

For a sulfonamide to be a potent DHPS inhibitor, it generally requires a primary aromatic amine (at the 4-position) and an unsubstituted sulfonamide group (-SO₂NH₂), which mimics the carboxylic acid of pABA. 4-Hydroxy-N-propylbenzene-1-sulfonamide deviates from this classic structure in two significant ways:

4-Hydroxy Group: The presence of a hydroxyl group instead of an amino group at the 4-position makes it a weaker mimic of pABA, which would likely result in significantly lower binding affinity for the DHPS active site.

N-Propyl Substitution: The sulfonamide nitrogen is substituted with a propyl group, making it a secondary sulfonamide. The binding of sulfonamides to DHPS relies on the unsubstituted -NH₂ of the sulfonamide group. N-alkylation would sterically hinder the proper orientation within the active site and disrupt key interactions, drastically reducing or abolishing inhibitory activity against DHPS.

Therefore, while belonging to the sulfonamide class, this compound is predicted to be a very weak or inactive inhibitor of DHPS. Modern research into DHPS inhibitors often focuses on novel scaffolds that can bypass common resistance mechanisms, which frequently arise from mutations in the pABA-binding pocket. nih.govnih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov Aromatic and heterocyclic sulfonamides are the archetypal inhibitors of CAs. acs.org

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site. nih.gov This binding is typically of high affinity. However, the substitution pattern on the aromatic ring and the sulfonamide nitrogen heavily influences the inhibitory potency and isoform selectivity. acs.org

Key structural considerations for this compound include:

N-Propyl Substitution: N-alkylation of the sulfonamide group is known to significantly decrease the binding affinity for CAs compared to primary sulfonamides. nih.gov This is because the primary sulfonamide (-SO₂NH₂) is the optimal zinc-binding group, and substitution hinders this critical interaction.

4-Hydroxy Group: The phenyl ring of the inhibitor interacts with various residues lining the active site cavity. The 4-hydroxy group could form hydrogen bonds with amino acid side chains (like Thr199) or water molecules, which could either enhance or reduce binding affinity depending on the specific isoform's topology. nih.gov

Below is a table of inhibitory data for a series of related benzenesulfonamide compounds against four human (h) CA isoforms, illustrating the structure-activity relationships.

| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | Heterocyclic sulfonamide | 250 | 12.1 | 25.8 | 5.7 |

| Compound 4a nih.gov | 4-Anilinoquinazoline-benzenesulfonamide (para) | 2.4 | N/A | 47.1 | 121.5 |

| Compound 4f nih.gov | 4-Anilinoquinazoline-benzenesulfonamide (para, F-subst.) | 60.9 | 37.1 | 29.3 | 88.6 |

| Compound 10d nih.gov | Pyridazinecarboxamide-benzenesulfonamide | 6.2 | 16.5 | 489.2 | 75.4 |

| Compound 15 nih.gov | Indenopyrazole-benzenesulfonamide | 725.6 | 3.3 | 6.1 | 80.5 |

Inhibition of Bacterial Metallo-β-lactamases (e.g., NDM-1, IMP-1)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. nih.gov MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Imipenemase (IMP-1), represent a significant clinical threat as there are currently no clinically approved inhibitors for this enzyme class. nih.govresearchgate.net

The catalytic mechanism of MBLs involves one or two Zn(II) ions that activate a water molecule to hydrolyze the amide bond in the β-lactam ring. nih.gov A primary strategy for MBL inhibition is the use of molecules that can chelate or bind to these essential zinc ions. mdpi.com

While sulfonamides are not the most common class of MBL inhibitors, some derivatives have shown activity. The oxygen atoms of the sulfonamide group or other functionalities on the molecule can interact with the active site zinc ions. nih.gov For example, a study on hydroxamic acid derivatives bearing a benzenesulfonamide scaffold demonstrated broad-spectrum inhibition against several MBLs, including IMP-1, with IC₅₀ values in the low micromolar range. nih.gov Another study identified a benzenesulfonamide derivative, PHT427, as an inhibitor of NDM-1 with an IC₅₀ of 1.42 µM. frontiersin.org Mechanistic studies suggested that PHT427 interacts with both the zinc ions and key amino acid residues in the active site. frontiersin.org

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis. researchgate.netwikipedia.org This makes RNR a key target for anticancer therapies. nih.gov RNR inhibitors interfere with the production of DNA building blocks, thereby halting cell proliferation. researchgate.net

Established RNR inhibitors include nucleoside analogs like gemcitabine (B846) and other small molecules such as hydroxyurea. wikipedia.org The benzenesulfonamide scaffold is not a well-characterized class of RNR inhibitors. Research in this area is ongoing, exploring a wide variety of chemical structures. researchgate.net A hypothetical mechanism for a sulfonamide-based inhibitor could involve interference with the complex allosteric regulation of the enzyme or interaction with the tyrosyl free radical required for catalysis. However, without specific experimental data, the potential for this compound to act as an RNR inhibitor remains speculative.

Modulation of Other Enzymes (e.g., Cholinesterases, Tyrosinase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by degrading the neurotransmitter acetylcholine. Their inhibition is a key strategy for treating Alzheimer's disease. Numerous studies have demonstrated that sulfonamide derivatives can act as cholinesterase inhibitors. tandfonline.commdpi.comnih.gov The inhibitory potency and selectivity between AChE and BChE are highly dependent on the substituents attached to the benzenesulfonamide core. mdpi.comnih.gov For instance, certain sulfonamide chalcones showed moderate, mixed-type inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov Another study on sulfonamide-based carbamates found several compounds with potent and selective BChE inhibition. mdpi.com The sulfonamide moiety and its substituents interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzymes.

| Compound Class | Representative Compound | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) |

|---|---|---|---|

| Sulfonamide Chalcone nih.gov | Compound 4a (4-hydroxy B-ring) | 78.3 | 28.4 |

| Sulfonamide Chalcone nih.gov | Compound 5a (3,4-dihydroxy B-ring) | 56.1 | 19.5 |

| Sulfonamide Carbamate mdpi.com | Compound 5c (benzylsulfamoyl) | > 100 | 8.52 |

| Sulfonamide Carbamate mdpi.com | Compound 5j (4-chlorobenzylsulfamoyl) | 65.41 | 6.57 |

| Sulfonamide Carbamate mdpi.com | Compound 5k (2-methoxybenzylsulfamoyl) | > 150 | 4.33 |

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of great interest for cosmetics (skin whitening) and for preventing browning in fruits and vegetables. The 4-hydroxyphenyl moiety, present in this compound, is a structural feature found in the natural tyrosinase substrate, L-tyrosine, and in many known inhibitors. researchgate.netresearchgate.net

Compounds with a phenolic hydroxyl group, particularly at the 4-position, are often effective tyrosinase inhibitors. researchgate.netmdpi.com The mechanism can involve competitive binding to the active site, where the phenolic group mimics the substrate, or chelation of the copper ions essential for catalysis. mdpi.com For example, 4-hydroxybenzaldehyde (B117250) and its derivatives have been shown to be potent tyrosinase inhibitors. researchgate.net One derivative exhibited non-competitive inhibition with a Kᵢ value of 0.0368 mM. researchgate.net Given the presence of the 4-hydroxyphenyl group, it is highly plausible that this compound would exhibit inhibitory activity against tyrosinase.

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, the physicochemical properties of this compound suggest it could interact with various biological receptors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. sdu.dk

While specific receptor targets for this compound are not documented, the sulfonamide scaffold has been incorporated into molecules designed to target a range of receptors. For instance, studies have explored sulfonamide derivatives as potential inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) by designing them to fit into the ATP-binding pocket. mdpi.com Molecular docking studies in such cases show the sulfonamide moiety forming key hydrogen bonds with hinge region residues of the kinase. mdpi.com

Furthermore, the sulfonamide NH group can engage in NH-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding site, which can contribute to binding affinity. sdu.dk The combination of a hydrogen-bonding phenol, a flexible N-propyl group, and an aromatic sulfonamide core makes this compound a candidate for interacting with a variety of receptor binding pockets, although its specific targets and functional effects (agonist, antagonist) would require experimental validation.

Binding Affinity and Activity at Serotonin (B10506) and Dopamine (B1211576) Receptors

Modulation of G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial in signal transduction. Serotonin and dopamine receptors are themselves members of the GPCR superfamily. As with the specific receptor binding affinities, there is a scarcity of in vitro studies focused on the modulatory effects of this compound on GPCRs. General studies on sulfonamide derivatives have sometimes indicated interactions with GPCRs, but specific data, such as agonist or antagonist activity, IC50 values, or effects on second messenger systems for this compound, have not been reported.

Investigation of Calcium Channel Interactions

Calcium channels are vital for numerous cellular functions, and their modulation can have significant physiological effects. While some sulfonamide-containing compounds have been identified as calcium channel blockers, specific in vitro investigations into the interaction of this compound with voltage-gated or other types of calcium channels are not present in the current body of scientific literature. Therefore, its potential to act as a calcium channel modulator remains uncharacterized.

Antimicrobial Efficacy (In Vitro Assays)

The antimicrobial properties of sulfonamides as a class are well-established. However, the specific efficacy of this compound has been subject to targeted in vitro evaluation against various microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Staphylococcus aureus)

In vitro studies on the antibacterial properties of sulfonamide derivatives are extensive. However, specific data quantifying the activity of this compound against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, such as Minimum Inhibitory Concentration (MIC) values, are not available in published research. The general antibacterial activity of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA).

Antifungal and Antiviral Properties

While some sulfonamide derivatives have demonstrated antifungal activity, there is no specific in vitro data available in the scientific literature to confirm or deny the antifungal or antiviral properties of this compound.

Mechanisms of Antimicrobial Action (e.g., Folic Acid Biosynthesis Pathway Inhibition)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folic acid biosynthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By acting as a competitive inhibitor of PABA, this compound, like other sulfonamides, disrupts this vital metabolic pathway, leading to a bacteriostatic effect that inhibits the growth and replication of susceptible bacteria.

Anticancer Potential (In Vitro Cell Line Studies)

There are no specific in vitro studies detailing the anticancer potential of this compound against any cancer cell lines.

Research into the anticancer properties of sulfonamide derivatives often involves screening against a panel of human cancer cell lines to determine their cytotoxic or cytostatic effects. mdpi.com Such studies typically measure the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) to quantify the compound's potency. researchgate.net The mechanisms of action for anticancer sulfonamides can be diverse, including the inhibition of critical enzymes like carbonic anhydrases, disruption of microtubule polymerization, or induction of apoptosis. nih.gov However, without specific experimental data for this compound, its efficacy and mechanism of action in the context of cancer remain unknown.

Antioxidant Properties and Underlying Mechanisms

No specific in vitro antioxidant assays or mechanistic studies for this compound were found in the reviewed scientific literature.

The evaluation of antioxidant properties typically involves a battery of in vitro chemical assays to assess different aspects of antioxidant activity. nih.govmdpi.com Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and various metal chelating and reducing power assays. nih.govmdpi.com These tests help to elucidate the potential of a compound to neutralize free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related pathologies.

The underlying mechanisms of antioxidant action can involve hydrogen atom transfer (HAT), single-electron transfer (SET), or metal chelation. mdpi.com The presence of a hydroxyl (-OH) group on the benzene (B151609) ring of this compound suggests a potential for antioxidant activity, as phenolic compounds are known radical scavengers. nih.gov However, this is a structural inference, and without empirical data from in vitro assays, the antioxidant capacity and the specific mechanisms of this compound cannot be confirmed.

Advanced Analytical Methodologies for Detection and Quantification of 4 Hydroxy N Propylbenzene 1 Sulfonamide

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides, including 4-Hydroxy-N-propylbenzene-1-sulfonamide. Its versatility is enhanced by the use of various detectors, with Ultraviolet (UV) and Fluorescence (FLD) detection being the most common.

UV detection is widely used for the quantification of sulfonamides. The method is based on the principle that the analyte absorbs light in the UV-visible spectrum. For many sulfonamides, a detection wavelength of around 265 nm is effective. wu.ac.th A simple and reliable HPLC-UV method can be developed for the routine analysis of sulfonamide-related compounds. wu.ac.thwu.ac.th The performance of such a method is demonstrated in the table below, showcasing typical validation parameters for a related sulfonamide, 4-amino benzene (B151609) sulphonamide.

Table 1: Performance of a Validated HPLC-UV Method for a Related Sulfonamide

| Parameter | Result |

|---|---|

| Linearity Range | LOQ to 200% of limit concentration |

| Correlation Coefficient (r²) | 0.999 |

| Recovery | 85 - 115% |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) |

| Mobile Phase | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

Data based on a method for 4-amino benzene sulphonamide, a structurally related compound. wu.ac.thwu.ac.th

Fluorescence detection offers enhanced sensitivity and selectivity for certain analytes. For sulfonamides that are not naturally fluorescent, a derivatization step is required. nih.gov Fluorescamine is a common derivatizing agent that reacts with the primary amino group of sulfonamides to produce a fluorescent product. nih.gov This approach significantly lowers the limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in complex matrices like animal feed. nih.gov

Table 2: Performance of a Validated HPLC-FLD Method for Sulfonamides in Feed

| Parameter | Sulfadiazine | Sulfamerazine | Sulfamethazine | Sulfaguanidine | Sulfamethoxazole |

|---|---|---|---|---|---|

| Recovery | 79.3–114.0% | 79.3–114.0% | 79.3–114.0% | 79.3–114.0% | 79.3–114.0% |

| Repeatability (RSD) | 2.7–9.1% | 2.7–9.1% | 2.7–9.1% | 2.7–9.1% | 2.7–9.1% |

| Reproducibility (RSD) | 5.9–14.9% | 5.9–14.9% | 5.9–14.9% | 5.9–14.9% | 5.9–14.9% |

| LOD (µg/kg) | 34.5–79.5 | 34.5–79.5 | 34.5–79.5 | 34.5–79.5 | 34.5–79.5 |

| LOQ (µg/kg) | 41.3–89.9 | 41.3–89.9 | 41.3–89.9 | 41.3–89.9 | 41.3–89.9 |

Data from a multi-residue method for various sulfonamides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sulfonamides, although it often requires a derivatization step to increase the volatility of the compounds. The use of a mass spectrometer as a detector provides high selectivity and allows for the unambiguous identification of the analyte based on its mass spectrum.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) and High-Resolution Accurate Mass Spectrometry (HRAMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of sulfonamides due to its exceptional sensitivity and selectivity. nih.govmdpi.com This technique allows for the detection and quantification of compounds at very low concentrations, even in complex matrices. nih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS that enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov

High-Resolution Accurate Mass Spectrometry (HRAMS) offers an additional layer of confidence in compound identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of an analyte. This is particularly useful for the identification of unknown metabolites or transformation products of this compound.

A sensitive and selective LC-MS method for the determination of sulfonamide-related impurities has been developed with limits of quantification in the sub-ng/mL range. scitepress.org

Table 3: Performance of a Validated LC-MS Method for Sulfonamide-Related Impurities

| Parameter | 4-sulfonamidophenylhydrazine | Sulfonamide |

|---|---|---|

| Limit of Quantification (LOQ) | 0.4915 ng/mL | 0.5079 ng/mL |

| Limit of Detection (LOD) | 0.1474 ng/mL | 0.1524 ng/mL |

| Average Recovery | 106.96% | 106.71% |

Data from a method for related sulfonamide impurities. scitepress.org

Compound-Specific Isotope Analysis (CSIA) for Tracing and Transformation Studies (e.g., Carbon, Nitrogen Isotopes)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the sources, transport, and transformation of organic pollutants in the environment. nih.gov By measuring the stable isotope ratios of elements such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) within a specific compound, it is possible to trace its fate and elucidate degradation pathways. nih.govdtic.mil

During chemical or biological transformation processes, molecules containing lighter isotopes tend to react faster than those with heavier isotopes, leading to an enrichment of the heavier isotope in the remaining parent compound. This phenomenon, known as isotopic fractionation, can provide conclusive evidence of degradation. dtic.mil While specific CSIA studies on this compound are not prevalent, the application of this technique to other sulfonamides and substituted chlorobenzenes demonstrates its potential for tracing the transformation of this compound in various environmental systems. chemrxiv.orgchemrxiv.org

Capillary Electrophoresis and Electrochemical Sensing Techniques for Sulfonamides

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov It has been successfully applied to the analysis of various sulfonamides in environmental and biological samples. nih.govnih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the separation of sulfonamides. nih.gov To enhance the sensitivity of CE methods, online sample concentration techniques like field-amplified sample injection (FASI) can be utilized, significantly lowering the limits of detection. nih.gov

Table 4: Comparison of CZE Methods for Sulfonamide Analysis

| Method | LODs (µg/mL) | Sensitivity Increase |

|---|---|---|

| Pressure Injection-CZE | 0.2-0.5 | - |

| FASI-CZE | 0.02-0.05 | 6.25-10.0 times |

Data for a selection of six sulfonamides. nih.gov

Electrochemical sensing techniques offer a promising alternative for the rapid and sensitive detection of sulfonamides. These methods are typically based on the electrochemical oxidation or reduction of the analyte at an electrode surface. While specific electrochemical sensors for this compound have not been extensively reported, the development of such sensors for other pharmaceuticals demonstrates the potential of this approach for in-situ and real-time monitoring. sid.ir

Method Validation and Sensitivity for Research-Grade Trace Analysis

For any analytical method to be considered reliable for research-grade trace analysis, it must undergo a thorough validation process. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and specificity.

The sensitivity of a method is a critical factor, especially when analyzing trace levels of this compound in complex matrices. As demonstrated in the preceding sections, techniques like HPLC-FLD and LC-MS/MS offer very low LODs and LOQs, often in the µg/kg or ng/mL range. nih.govscitepress.org The choice of the analytical method will ultimately depend on the specific research question, the required sensitivity, and the nature of the sample matrix.

The validation of an analytical method ensures that it is fit for its intended purpose and provides accurate and reliable data. For instance, a validated UPLC-MS/MS method for potential genotoxic impurities demonstrated good specificity, LOD, LOQ, linearity, accuracy, and precision, with LOQ values well below the allowed limits. mdpi.com

No Specific Research Found for this compound's Environmental Fate

Following a comprehensive search of available scientific literature, no specific studies or data were identified for the environmental fate and attenuation of the chemical compound this compound. Consequently, the development of a detailed article focusing solely on this compound, as per the requested outline, cannot be fulfilled at this time.

The investigation included targeted searches for data related to:

Environmental Fate and Attenuation of Sulfonamide Compounds: Academic Perspectives

Investigation of Natural Attenuation Processes (e.g., Photolysis, Microbial Degradation) in Environmental Matrices:The search did not yield any studies detailing the natural attenuation pathways, including photolysis or microbial degradation, specifically for 4-Hydroxy-N-propylbenzene-1-sulfonamide.

While general information exists for the broader class of sulfonamide compounds, the strict requirement to focus exclusively on this compound prevents the inclusion of this more general data. The absence of specific research on this particular compound means that no detailed findings, data tables, or academic perspectives on its environmental behavior can be provided as requested.

Future Research Directions and Broader Academic Contributions of 4 Hydroxy N Propylbenzene 1 Sulfonamide

Discovery of Novel Biological Targets and Elucidation of Unexplored Mechanisms of Action

Future research will likely focus on identifying and validating novel biological targets for 4-Hydroxy-N-propylbenzene-1-sulfonamide. While the sulfonamide moiety is a well-known pharmacophore, its combination with a 4-hydroxy-N-propylbenzene structure may confer unique target specificity. Advanced chemoproteomic approaches, such as activity-based protein profiling (ABPP), could be employed to map the compound's interactions within the cellular proteome, potentially revealing previously unknown binding partners.

Furthermore, elucidating the downstream molecular consequences of target engagement is crucial. Techniques like RNA sequencing (RNA-seq) and quantitative proteomics can provide a global view of the transcriptional and translational changes induced by the compound. This could uncover novel mechanisms of action beyond well-established pathways associated with sulfonamides, such as the inhibition of dihydropteroate (B1496061) synthase in microorganisms or carbonic anhydrases in eukaryotes. Investigating its effects on signaling pathways, post-translational modifications, and metabolic networks will be essential to fully comprehend its biological activity.

Development of Innovative Synthetic Routes for Targeted Derivatization

The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around the this compound scaffold. Future synthetic efforts may focus on late-stage functionalization techniques, which allow for the modification of the core structure at a later point in the synthetic sequence. This approach can rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Moreover, the application of modern synthetic strategies, such as C-H activation, flow chemistry, and biocatalysis, could offer more sustainable and efficient routes to novel derivatives. For instance, regioselective C-H functionalization of the benzene (B151609) ring could introduce various substituents to probe their influence on biological activity. The development of stereoselective syntheses for chiral derivatives could also be critical, as different stereoisomers may exhibit distinct pharmacological profiles.

Integration of Advanced Computational and Experimental Approaches for Rational Drug Design

A synergistic approach that combines computational modeling with experimental validation will be instrumental in the rational design of next-generation analogs of this compound. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can predict the binding modes and affinities of derivatives to their putative targets. These computational insights can guide the selection of the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can further aid in identifying the key structural features required for optimal activity and selectivity. Machine learning algorithms, trained on datasets of known sulfonamide inhibitors, could also be employed to predict the biological activity of novel derivatives and prioritize synthetic efforts. The iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for the development of potent and selective therapeutic agents based on this scaffold.

Exploration of Structure-Activity Relationships in Emerging Biological Systems

The investigation of the structure-activity relationships (SAR) of this compound in the context of emerging and non-traditional biological systems holds significant potential. This includes exploring its activity against novel therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. By systematically modifying the N-propyl group, the hydroxyl substituent, and the sulfonamide linker, researchers can probe how these structural variations impact potency, selectivity, and pharmacokinetic properties.

For example, altering the length and branching of the N-alkyl chain could influence lipophilicity and cell permeability, while modification of the phenolic hydroxyl group could affect hydrogen bonding interactions with the target protein. A comprehensive SAR study would provide a detailed map of the chemical features that govern the biological activity of this class of compounds, enabling the design of derivatives with tailored pharmacological profiles for specific therapeutic applications.

Contribution to the Understanding of Sulfonamide Chemical Biology and Therapeutic Development

The study of this compound and its analogs will undoubtedly contribute to the broader understanding of sulfonamide chemical biology. As a chemical probe, this compound can be used to investigate the physiological and pathological roles of its biological targets. The development of tagged versions of the molecule, for instance with fluorescent dyes or affinity labels, could facilitate target identification and validation studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-N-propylbenzene-1-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of phenol derivatives followed by nucleophilic substitution. For example, sulfonation of 4-hydroxybenzene derivatives using chlorosulfonic acid yields the sulfonyl chloride intermediate, which reacts with n-propylamine to form the sulfonamide. Optimization involves controlling reaction temperature (0–5°C during sulfonation) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O and O–H⋯O bonds observed in analogous sulfonamides) .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., propyl group integration at δ ~0.9–1.5 ppm for CH and δ ~3.2 ppm for N–CH) .